Alizarin Red S
Overview
Description
Alizarin Red S is a water-soluble sodium salt of Alizarin sulfonic acid with a chemical formula of C14H7NaO7S . It is an anthraquinone derivative used to identify calcium in tissue sections . In the presence of calcium, Alizarin Red S binds to the calcium to form a Lake pigment that is orange to red in color .
Molecular Structure Analysis
Alizarin Red S forms complexes with various elements. For instance, Nickel (II)–alizarin red S (Ni–ARS) complexes were synthesized using different mole ratios and pH . The study aimed to analyze the effect of mole ratio and pH on the resulting complex structure .Chemical Reactions Analysis
Alizarin Red S has been used for the quantitative determination of Al3+ ion based on chromophoric Alizarin Red S (ARS). ARS reagent was used as an organic chelator for Al3+ ion to form ARS–Al(iii) complex .Physical And Chemical Properties Analysis
Alizarin Red S is a sulfonated, water-soluble derivative of alizarin . It shows strong absorption and low fluorescence . Its solubility in water is a crucial factor for biological applications .Scientific Research Applications
Optical Reporter for Carbohydrate-Boronic Acid Interactions
Alizarin Red S has been found to be an effective optical reporter for studying the interactions between carbohydrates and boronic acids. It demonstrates significant changes in fluorescence intensity and color upon binding with boronic acids, aiding both qualitative and quantitative analyses of these interactions (Springsteen & Wang, 2001).
Histological Staining for Calcium
Historically, Alizarin Red S has been used in histology for the staining of calcium. It forms salts with calcium deposits in tissues, which are sensitive to dilute acetic acid. This property makes it useful for selective staining of calcium deposits in various biological samples (Puchtler, Meloan, & Terry, 1969).
Autofluorescence in Mineralized Tissues
Alizarin Red S has been utilized to capture autofluorescence of mineralized tissues, particularly in studies related to bone development and regeneration. This has allowed for detailed in situ analysis of skeletal elements, without the need for dissection (Connolly & Yelick, 2010).
Sensor for Uranium Determination
In research, Alizarin Red S has been applied as a sensor for uranium detection. When immobilized on a membrane, it responds to uranium ions, indicating its presence by changing color. This has potential applications in environmental monitoring and other fields where uranium detection is crucial (Safavi & Bagheri, 2005).
Interaction with Human Serum Albumin
Research has also shown that Alizarin Red S binds to human serum albumin (HSA). Studies using fluorescence and circular dichroism (CD) techniques have provided insights into the nature of this interaction, suggesting potential applications in understanding drug-protein interactions and other biological processes (Ding, Liu, Diao, & Sun, 2011).
Electrochemical Degradation Studies
Alizarin Red S has been the subject of electrochemical degradation studies. For instance, its degradation on boron-doped diamond electrodes has been explored, providing insights into the removal of such compounds from wastewater and other environmental matrices (Faouzi, Nasr, & Abdellatif, 2007).
Safety And Hazards
properties
IUPAC Name |
sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAFDPGUJEFBQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83-61-4 (Parent) | |
Record name | Sodium alizarinesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6052744 | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
Record name | Sodium alizarinesulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17488 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Alizarin Red S | |
CAS RN |
130-22-3 | |
Record name | Sodium alizarinesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-3,4-dihydroxy-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 9,10-dihydro-3,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM ALIZARINESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F3AT0Q12H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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